![molecular formula C27H24N2O5S B2610987 Ethyl 2-(1-(furan-2-carboxamido)-2-oxo-2-p-tolylethylamino)-4-phenylthiophene-3-carboxylate CAS No. 373368-99-1](/img/structure/B2610987.png)
Ethyl 2-(1-(furan-2-carboxamido)-2-oxo-2-p-tolylethylamino)-4-phenylthiophene-3-carboxylate
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Description
Furan-carboxamide derivatives and naphtho[1,2-b]furan-2-carboxamide derivatives have been studied for their biological activities . They have been found to have potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of these compounds involves reactions with different alkylating agents . For instance, in the reaction of 1-cyano-2-naphthol or its sodium salt with different alkylating agents, the O-alkylated derivatives were produced which underwent ring closure reactions using sodium ethoxide solution .Molecular Structure Analysis
The molecular structure of these compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in these molecules is significant .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using various techniques . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Mechanism of Action
properties
IUPAC Name |
ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-3-33-27(32)22-20(18-8-5-4-6-9-18)16-35-26(22)29-24(28-25(31)21-10-7-15-34-21)23(30)19-13-11-17(2)12-14-19/h4-16,24,29H,3H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMGBYHYXMVMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=C(C=C3)C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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